Cas no 2138169-47-6 (4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole)

4-(4-Chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-fluorophenyl moiety, which enhances its stability and reactivity, making it a valuable intermediate in the synthesis of bioactive compounds. The presence of an isopropyl group at the 3-position and a methyl group at the 1-position contributes to its steric and electronic properties, influencing binding affinity and metabolic resistance. This compound is particularly useful in the development of enzyme inhibitors and receptor modulators due to its selective substitution pattern. High purity and well-defined structural characteristics ensure reproducibility in research applications.
4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole structure
2138169-47-6 structure
Product name:4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
CAS No:2138169-47-6
MF:C13H14ClFN2
Molecular Weight:252.715065479279
CID:6594860
PubChem ID:165859743

4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 2138169-47-6
    • 4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
    • EN300-737239
    • インチ: 1S/C13H14ClFN2/c1-8(2)13-11(7-17(3)16-13)10-5-4-9(14)6-12(10)15/h4-8H,1-3H3
    • InChIKey: ZCWJYBLJHHVCTJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)F)C1=CN(C)N=C1C(C)C

計算された属性

  • 精确分子量: 252.0829543g/mol
  • 同位素质量: 252.0829543g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 262
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 17.8Ų

4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-737239-0.05g
4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2138169-47-6 95.0%
0.05g
$792.0 2025-03-11
Enamine
EN300-737239-0.25g
4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2138169-47-6 95.0%
0.25g
$867.0 2025-03-11
Enamine
EN300-737239-5.0g
4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2138169-47-6 95.0%
5.0g
$2732.0 2025-03-11
Enamine
EN300-737239-0.5g
4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2138169-47-6 95.0%
0.5g
$905.0 2025-03-11
Enamine
EN300-737239-10.0g
4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2138169-47-6 95.0%
10.0g
$4052.0 2025-03-11
Enamine
EN300-737239-2.5g
4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2138169-47-6 95.0%
2.5g
$1848.0 2025-03-11
Enamine
EN300-737239-0.1g
4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2138169-47-6 95.0%
0.1g
$829.0 2025-03-11
Enamine
EN300-737239-1.0g
4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2138169-47-6 95.0%
1.0g
$943.0 2025-03-11

4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole 関連文献

4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazoleに関する追加情報

4-(4-Chloro-2-Fluorophenyl)-1-Methyl-3-(Propan-2-Yl)-1H-Pyrazole: A Comprehensive Overview

4-(4-Chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole, commonly referred to by its CAS number 2138169-47-6, is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The structure of this compound is characterized by a pyrazole ring substituted with a 4-chloro-2-fluorophenyl group, a methyl group, and an isopropyl group. These substituents confer unique chemical and physical properties, making it valuable in research and industrial applications.

The synthesis of 4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole involves a series of well-established organic reactions, including nucleophilic aromatic substitution, Friedel-Crafts alkylation, and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.

The chemical structure of this compound plays a pivotal role in its reactivity and functionality. The pyrazole ring is known for its aromaticity and ability to engage in hydrogen bonding, which enhances its solubility in polar solvents. The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring increases the compound's stability and reactivity towards electrophilic substitution reactions. Additionally, the methyl and isopropyl groups contribute to the molecule's lipophilicity, making it suitable for applications requiring both hydrophilic and lipophilic interactions.

One of the most notable applications of 4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole is in the field of pharmacology. Recent studies have demonstrated its potential as a lead compound in drug discovery programs targeting various diseases, including cancer, inflammation, and infectious diseases. Its ability to modulate key cellular pathways, such as kinase activity and receptor signaling, has made it a valuable tool in medicinal chemistry research.

In addition to its pharmacological applications, this compound has found utility in agrochemicals. Its role as a fungicide or herbicide precursor has been explored in recent agricultural studies. Researchers have highlighted its ability to inhibit fungal growth without adversely affecting crop health, making it a promising candidate for sustainable pest management solutions.

The environmental impact of 4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole has also been a topic of interest. Studies have shown that it exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a significant role in its breakdown. However, further research is required to fully understand its long-term environmental fate and potential risks to aquatic ecosystems.

From a structural standpoint, the compound's stability under various pH conditions and temperature ranges makes it suitable for use in diverse chemical processes. Its ability to withstand harsh reaction conditions without undergoing degradation has been particularly advantageous in industrial-scale synthesis.

In conclusion, 4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole, with its unique chemical properties and versatile applications, continues to be an area of active research across multiple disciplines. As advancements in synthetic methodologies and application development progress, this compound is poised to play an even more significant role in addressing contemporary scientific challenges.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD